molecular formula C8H8N2O3 B13983969 (2-Nitro-1-nitrosoethyl)benzene CAS No. 3532-83-0

(2-Nitro-1-nitrosoethyl)benzene

Cat. No.: B13983969
CAS No.: 3532-83-0
M. Wt: 180.16 g/mol
InChI Key: HJVGFXVHUWSXNU-UHFFFAOYSA-N
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Description

(2-Nitro-1-nitrosoethyl)benzene is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of both nitro and nitroso functional groups attached to an ethyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-1-nitrosoethyl)benzene typically involves the nitration and nitrosation of ethylbenzene derivatives. One common method is the reaction of ethylbenzene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the nitroso group can be introduced through the reaction with nitrous acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration and nitrosation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates and the potential for hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-1-nitrosoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Nitro-1-nitrosoethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Nitro-1-nitrosoethyl)benzene involves its interaction with various molecular targets. The nitro and nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or modifying biomolecules such as proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nitro-1-nitrosoethyl)benzene is unique due to the presence of both nitro and nitroso groups on the same molecule.

Properties

CAS No.

3532-83-0

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

(2-nitro-1-nitrosoethyl)benzene

InChI

InChI=1S/C8H8N2O3/c11-9-8(6-10(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

HJVGFXVHUWSXNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])N=O

Origin of Product

United States

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